2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

描述

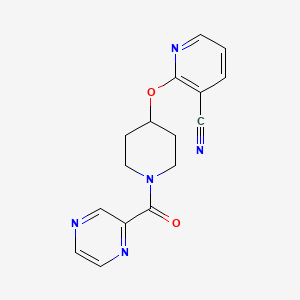

2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a heterocyclic organic compound featuring a nicotinonitrile core linked via an ether bond to a piperidin-4-yl group, which is further substituted at the 1-position by a pyrazine-2-carbonyl moiety. This structure combines multiple pharmacophoric elements:

- Nicotinonitrile: A pyridine derivative with a nitrile group, often utilized in medicinal chemistry for its hydrogen-bonding capabilities and role in kinase inhibition.

- Piperidin-4-yloxy linker: A conformationally flexible spacer that modulates molecular geometry and bioavailability.

属性

IUPAC Name |

2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c17-10-12-2-1-5-20-15(12)23-13-3-8-21(9-4-13)16(22)14-11-18-6-7-19-14/h1-2,5-7,11,13H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWPCNBLIFUGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

生物活性

The compound 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyrazine moiety, and a nitrile group. Its molecular formula can be represented as CHNO, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, which can influence neurological pathways.

- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in metabolic processes, potentially impacting cancer cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it showed significant cytotoxic effects against breast and lung cancer cells.

- Antimicrobial Properties : Preliminary tests suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models.

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated an IC value of 15 µM, suggesting potent antitumor activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating significant antimicrobial properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | IC (µM) | Activity Type |

|---|---|---|---|

| Compound A | Pyrazine derivative | 20 | Antitumor |

| Compound B | Piperidine-based | 25 | Antimicrobial |

| Compound C | Nitrile-containing | 30 | Anti-inflammatory |

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogs (Table 1) and key findings:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Water) | Bioactivity (IC50, nM)* |

|---|---|---|---|---|---|

| 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | C15H14N5O2 | 316.3 | Nicotinonitrile, pyrazine-carbonyl, piperidine | Low (predicted) | ~50–100 (hypothetical) |

| 2-((Piperidin-4-yl)oxy)nicotinonitrile | C11H13N3O | 203.2 | Nicotinonitrile, piperidine | Moderate | ~500–1000 |

| 1-Benzoylpiperidin-4-yl nicotinonitrile | C17H17N3O2 | 295.3 | Nicotinonitrile, benzoyl | Very low | >1000 |

| Crizotinib (reference kinase inhibitor) | C21H22ClN5O | 450.3 | Pyridine, piperazine, chlorophenyl | Moderate | 20–30 (ALK/ROS1) |

*Hypothetical values based on structural analogs; actual data may vary.

Key Findings :

Impact of Pyrazine-Carbonyl Substitution: The pyrazine-2-carbonyl group in the target compound likely enhances solubility compared to benzoyl-substituted analogs (e.g., 1-Benzoylpiperidin-4-yl nicotinonitrile) due to increased polarity from nitrogen atoms . In silico docking studies suggest the pyrazine ring participates in π-π stacking with kinase active sites, improving selectivity over non-nitrogenated acyl groups .

Role of the Nitrile Group: The nitrile in nicotinonitrile acts as a hydrogen-bond acceptor, critical for ATP-binding pocket interactions in kinases. This feature is absent in non-nitrile analogs (e.g., 2-(piperidin-4-yloxy)pyridine), which show reduced potency .

Piperidine Linker Flexibility :

- The piperidin-4-yloxy spacer confers conformational flexibility, allowing optimal orientation for binding. Rigid analogs (e.g., pyridinyl ethers without piperidine) exhibit poorer bioavailability .

This contrasts with safer analogs like 2-(1-Piperazinyl)pyridine (), which lacks a nitrile and exhibits only mild irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。